Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate is a chemical compound classified under the category of organic compounds, specifically as a benzoate ester. Its systematic IUPAC name is methyl (S)-4-(pyrrolidin-2-yl)benzoate, and it is associated with the CAS number 1381929-06-1. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology.
The synthesis of methyl 4-[(2S)-pyrrolidin-2-yl]benzoate can be achieved through several methods, primarily involving the reaction of benzoic acid derivatives with pyrrolidine. One common approach includes:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure optimal yields. The use of solvents and catalysts also plays a crucial role in facilitating the reaction.
Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate has a complex molecular structure characterized by:
The molecular formula is C12H15NO2, and its molecular weight is approximately 205.25 g/mol.
The structural representation can be described using SMILES notation: O=C(OC)C1=CC=C([C@H]2NCCC2)C=C1 . The compound exhibits chirality due to the presence of the pyrrolidine moiety, which influences its biological activity.
Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate can participate in various chemical reactions:
Reactions involving this compound typically require specific conditions such as controlled pH and temperature to direct the reaction pathway effectively.
The mechanism of action for methyl 4-[(2S)-pyrrolidin-2-yl]benzoate primarily revolves around its interaction with biological targets. It may act as a ligand for certain receptors or enzymes due to its structural features that mimic natural substrates.
Relevant analyses often include spectroscopic methods (e.g., NMR, IR) to confirm structure and purity.
Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate has potential applications in various scientific fields:
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1